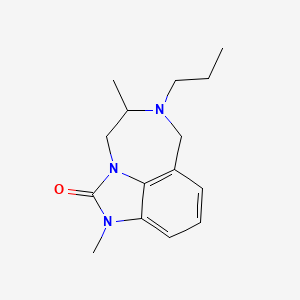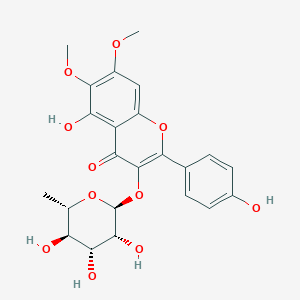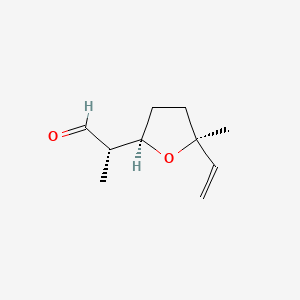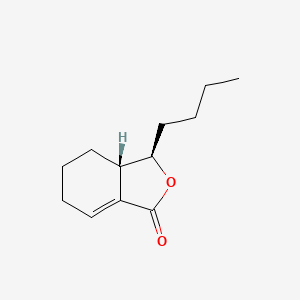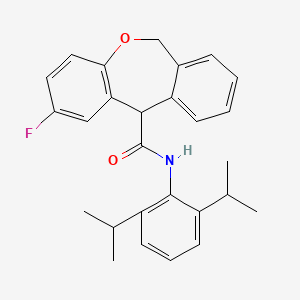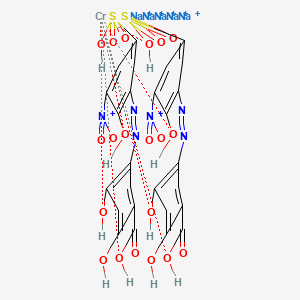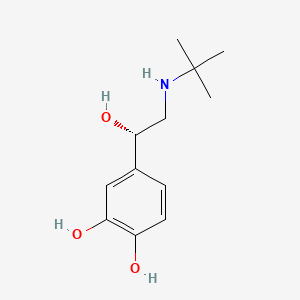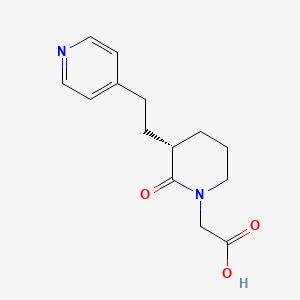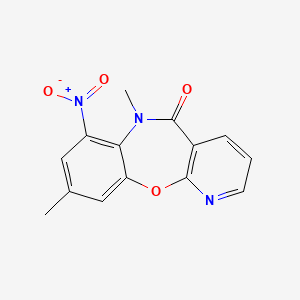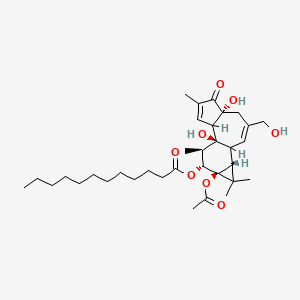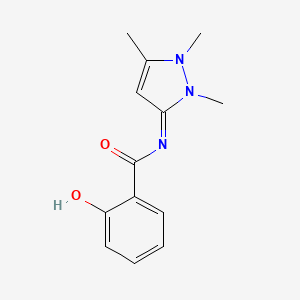
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide: is a heterocyclic compound that features a pyrazoline ring fused with a salicylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-3-pyrazolin-5-one with salicylamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
化学反応の分析
Types of Reactions: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazoline derivatives.
Substitution: Formation of halogenated or alkylated pyrazoline derivatives.
科学的研究の応用
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in detecting reducing carbohydrates.
Triazol-5-ylidene: A group of persistent carbenes with enhanced stability.
Uniqueness: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide stands out due to its unique combination of a pyrazoline ring and a salicylamide moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88059-46-5 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
2-hydroxy-N-(1,2,5-trimethylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(3)15(9)2)14-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3 |
InChIキー |
UJVOYPQGFQAQDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=O)C2=CC=CC=C2O)N(N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)

